molecular formula C23H21ClN2O3S B2566194 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 955640-00-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2566194
CAS RN: 955640-00-3
M. Wt: 440.94
InChI Key: NZMYBKKBZFRUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Formation and Reaction Studies

  • The study by Hoshino et al. (2001) detailed the oxidation of N-acyl- and N-methanesulfonyl-tetrahydro-7-methoxyisoquinolin-6-ols to produce quantitatively o-quinol acetates. This process involves lead tetraacetate in dichloromethane, demonstrating the chemical reactivity of isoquinoline derivatives in synthetic chemistry (Hoshino, Suzuki, & Ogasawara, 2001).

Molecular Recognition and Synthesis

  • Research by Yan-xing (2004) on the synthesis and molecular recognition for dicarboxylic acid of 1,1,3,3-tetramethyl guanidine derivatives, involving reactions with isophthaloyl dichloride and 1,3-benzenedisulfonyl chloride, contributes to understanding the interaction and complex formation of guanidine derivatives with dicarboxylic acids, which is relevant in designing molecules with specific binding properties (Yan-xing, 2004).

Pro-apoptotic Effects in Cancer Cells

  • Cumaoğlu et al. (2015) explored the synthesis and pro-apoptotic effects of new sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, on cancer cells by activating p38/ERK phosphorylation. This study indicates the therapeutic potential of sulfonamide derivatives in cancer treatment through molecular mechanisms that induce apoptosis (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Anticancer Agent Synthesis

  • Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, demonstrating the diverse biological activities and therapeutic potential of tetrahydroisoquinoline derivatives. These compounds showed promising cytotoxicity against various cancer cell lines, highlighting their role in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Methionine Aminopeptidase Inhibition

  • Huang et al. (2006) identified quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, as potent inhibitors of methionine aminopeptidase (MetAP), a key enzyme in protein synthesis and regulation. This study contributes to the understanding of MetAP inhibition mechanisms and the role of sulfonamide derivatives in modulating enzymatic activity (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-22-9-5-4-8-19(22)16-30(28,29)25-21-11-10-17-12-13-26(15-20(17)14-21)23(27)18-6-2-1-3-7-18/h1-11,14,25H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMYBKKBZFRUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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